molecular formula C5H9IO B8419458 2(R)-iodomethyl-tetrahydro-furan

2(R)-iodomethyl-tetrahydro-furan

Cat. No.: B8419458
M. Wt: 212.03 g/mol
InChI Key: BMZJORGYEOQMFR-RXMQYKEDSA-N
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Description

2(R)-Iodomethyl-tetrahydro-furan (CAS: Not explicitly provided in evidence) is a chiral tetrahydrofuran derivative with an iodomethyl substituent at the 2(R)-position. The iodomethyl group introduces steric bulk, polarizability, and reactivity distinct from simpler alkyl substituents (e.g., methyl), making it valuable in asymmetric synthesis and pharmaceutical intermediates [11]. However, its toxicity, stability, and handling requirements likely differ significantly from related compounds.

Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(2R)-2-(iodomethyl)oxolane

InChI

InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1

InChI Key

BMZJORGYEOQMFR-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](OC1)CI

Canonical SMILES

C1CC(OC1)CI

Origin of Product

United States

Comparison with Similar Compounds

Tetrahydrofuran (THF)

  • Physical Properties :
    • Molecular weight: 72.11 g/mol (vs. 212.03 g/mol for iodomethyl-THF, estimated).
    • Water solubility: Miscible in water at 20°C [9].
    • Vapor pressure: 145 mmHg at 20°C [9].
  • Toxicity :
    • THF is metabolized to γ-butyrolactone and exhibits central nervous system depression at high exposures.
    • EPA reports a reference concentration (RfC) of 0.2 mg/m³ for chronic inhalation [9].
  • Applications : Common solvent in polymer and pharmaceutical industries.

Key Differences :

  • The iodomethyl group in 2(R)-iodomethyl-THF increases molecular weight and reduces water solubility compared to THF.
  • Reactivity: Iodine’s leaving-group capability makes 2(R)-iodomethyl-THF prone to nucleophilic substitution, unlike THF.

2-Methyltetrahydrofuran (2-MTHF)

  • Structure : Tetrahydrofuran with a methyl group at the 2-position; often used as a racemic mixture [16].
  • Physical Properties: Molecular weight: 86.13 g/mol. Water solubility: Limited (decreases with temperature) [2]. Vapor pressure: 102 mmHg at 20°C [14].
  • Toxicity: Non-genotoxic in Ames tests and chromosomal aberration assays [6]. NOAEL for developmental toxicity in rats: 1,000 mg/kg/day [2].
  • Applications: Green solvent alternative to THF in organometallic reactions [6].

Key Differences :

  • Steric and Electronic Effects : The iodomethyl group in 2(R)-iodomethyl-THF is bulkier and more polarizable than methyl, altering reaction kinetics and selectivity.
  • Stability : 2-MTHF is incompatible with strong acids/oxidizers [5]; 2(R)-iodomethyl-THF may additionally decompose under light due to the C–I bond’s photolability.

Tetrahydro-2,2,5,5-Tetramethylfuran

  • Structure : Tetrahydrofuran with four methyl groups at the 2,2,5,5-positions [12].
  • Physical Properties: Molecular weight: 128.21 g/mol. Higher steric hindrance reduces reactivity compared to mono-substituted analogs.
  • Applications : Specialty solvent with low volatility.

Key Differences :

  • 2(R)-Iodomethyl-THF’s single bulky substituent allows for asymmetric induction in synthesis, unlike the symmetrical tetramethyl derivative.

2,2-Diphenyltetrahydrofuran

  • Structure : Tetrahydrofuran with two phenyl groups at the 2-position [17].
  • Physical Properties :
    • Molecular weight: 224.30 g/mol.
    • High lipophilicity due to aromatic rings.
  • Applications : Intermediate in organic synthesis.

Key Differences :

  • The iodomethyl group provides a reactive site for further functionalization, whereas diphenyl groups stabilize the structure but limit reactivity.

Preparation Methods

Electrophilic Cyclization with N-Iodosuccinimide (NIS)

NIS-mediated iodocyclization of γ,δ-dihydroxy alkenes provides 2-(iodomethyl)tetrahydrofurans. This method is effective for introducing the iodomethyl group with moderate to high diastereoselectivity (Scheme 2) .

Example :

  • Substrate : γ,δ-Dihydroxy alkene (e.g., 17 ).

  • Conditions : NIS, THF/H₂O, rt.

  • Yield : 73% .

  • Stereoselectivity : dr 4:1 (specific to substrate geometry) .

Hydrogenation of Iodofuran Precursors

Iodofurans synthesized via iodocyclization (e.g., from alkynes) can be hydrogenated to tetrahydrofurans. While less direct, this approach allows modular construction (Scheme 3) .

Example :

  • Substrate : 3-Iodofuran (e.g., 2 ).

  • Conditions : H₂, Pd/C, MeOH.

  • Yield : 60–75% .

  • Limitation : Requires precise control over furan substitution.

Stereoselective Synthesis via Chiral Auxiliaries

Chiral β-hydroxy ketones or esters can direct iodocyclization to achieve enantiomeric enrichment. For example, copper-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones yield tetrahydrofurans with >95% ee (Scheme 4) .

Example :

  • Substrate : β-Hydroxyketone with chiral auxiliary.

  • Conditions : Cu(OTf)₂, CH₂Cl₂, rt.

  • Yield : 70–85% .

  • Stereoselectivity : >95% ee .

Fluorine-Directed Iodocyclization

Fluorine substituents act as directing groups to enhance stereocontrol. This method achieves high diastereoselectivity in tetrahydrofuran formation (Scheme 5) .

Example :

  • Substrate : Fluorinated γ,δ-dihydroxy alkene.

  • Conditions : I₂, THF, −78°C.

  • Yield : 65–80% .

  • Stereoselectivity : dr >20:1 .

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (dr/ee)Key AdvantageLimitation
Iodocyclization of Diols85–90>20:1 (cis)High yield, minimal byproductsRequires chiral starting materials
NIS Cyclization70–734:1–20:1Broad substrate scopeModerate stereoselectivity
Hydrogenation60–75N/AModularMultiple steps, indirect
Chiral Auxiliaries70–85>95% eeHigh enantioselectivityRequires chiral catalysts/auxiliaries
Fluorine-Directed65–80>20:1Enhanced stereocontrolLimited substrate availability

Recent Advances and Challenges

  • Catalytic Asymmetric Iodocyclization : Rhodium-catalyzed reactions enable enantioselective synthesis of 2-iodomethyltetrahydrofurans, though yields remain moderate (50–60%) .

  • Dynamic Kinetic Resolution : Combining iodocyclization with enzyme-mediated resolution improves ee (>99%) but complicates scalability .

Q & A

Q. What are the primary synthetic routes for preparing 2(R)-iodomethyl-tetrahydro-furan, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two common synthetic approaches are documented:
  • Route 1 : Reaction of tetrahydrofuran with iodomethane in the presence of a strong base (e.g., sodium hydride). The base deprotonates tetrahydrofuran to form an alkoxide intermediate, which undergoes nucleophilic substitution with iodomethane. Yields depend on base strength, solvent polarity, and reaction temperature .
  • Route 2 : Substitution of p-toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester with sodium iodide in acetone. This method avoids strong bases but requires precise stoichiometry to minimize byproducts .
  • Optimization : Purification via fractional distillation or column chromatography is critical for isolating high-purity product, as residual bases or solvents (e.g., acetone) can interfere with downstream reactions .

Q. Which analytical techniques are most effective for characterizing 2(R)-iodomethyl-tetrahydro-furan and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, the methylene proton adjacent to iodine appears as a distinct multiplet due to coupling with the iodine atom .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers .
  • IR Spectroscopy : Peaks near 500–600 cm1^{-1} indicate C-I stretching, while tetrahydrofuran ring vibrations appear at 900–1100 cm1^{-1} .

Q. How does 2(R)-iodomethyl-tetrahydro-furan behave in nucleophilic substitution reactions?

  • Methodological Answer : The iodine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key considerations:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) can activate the substrate for faster substitution .
  • Side Reactions : Competing elimination may occur under high-temperature or strongly basic conditions, forming tetrahydrofuran derivatives with double bonds .

Advanced Research Questions

Q. How can regioselectivity be controlled in iodocyclization reactions involving 2(R)-iodomethyl-tetrahydro-furan for synthesizing bicyclic carbohydrates?

  • Methodological Answer : Regioselectivity is influenced by:
  • Protecting Groups : Bulky groups (e.g., benzyl) on carbohydrate substrates direct iodocyclization to less sterically hindered positions. For example, methyl α-glucopyranoside derivatives yield four cyclization products, with selectivity modulated by protecting group placement .
  • Reaction Medium : Protic solvents (e.g., methanol) favor exo-cyclization, while aprotic solvents (e.g., THF) promote endo-products .
  • Data Example :
SubstrateYieldDiastereomer RatioConditions
Methyl α-glucopyranoside98%2:1:1:1NaI, acetone, 40°C

Q. What strategies resolve diastereomeric mixtures generated during iodocyclization mediated by 2(R)-iodomethyl-tetrahydro-furan?

  • Methodological Answer :
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer resolution .
  • Crystallization : Diastereomeric salts (e.g., with tartaric acid) can be selectively crystallized from ethanol/water mixtures .
  • Kinetic Control : Adjust reaction temperature and catalyst loading to favor one pathway. For instance, lower temperatures (-20°C) slow equilibration, trapping the kinetic product .

Q. How do computational models enhance synthetic planning for 2(R)-iodomethyl-tetrahydro-furan derivatives?

  • Methodological Answer : AI-driven tools (e.g., retrosynthesis platforms) leverage databases like Reaxys to predict viable pathways:
  • Reaction Feasibility : Models assess thermodynamic stability of intermediates and transition states, prioritizing routes with lower activation energies .
  • Stereochemical Predictions : Density Functional Theory (DFT) calculations simulate iodine’s stereoelectronic effects, guiding selective functionalization .

Q. What are the implications of solvent choice on the stability of 2(R)-iodomethyl-tetrahydro-furan in organometallic reactions?

  • Methodological Answer :
  • Compatibility Issues : Avoid oxidizing agents (e.g., peroxides) and strong acids/bases, which degrade the compound via ring-opening or dehalogenation .
  • Stabilization : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis. For Grignard reactions, ethereal solvents (e.g., THF) are preferred due to compatibility with organometallics .

Data Contradictions and Resolution

  • vs. 6 : While highlights high yields (>95%) in iodocyclization, notes genotoxicity concerns for similar solvents. Researchers must validate reaction safety via Ames tests or micronucleus assays when scaling up .
  • Thermodynamic Data : Boiling points and stability metrics from NIST () should be cross-checked with experimental observations, as impurities (e.g., residual NaI) may alter properties .

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